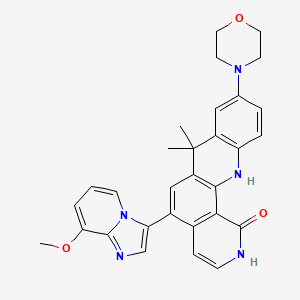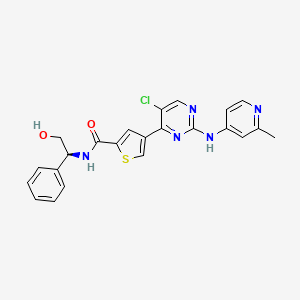
dGTP-13C10,15N5 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dGTP-13C10,15N5 (dilithium): This compound is primarily used in deoxyribonucleic acid synthesis and is highly susceptible to oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of dGTP-13C10,15N5 (dilithium) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the guanosine nucleotide structure . The process typically includes the following steps:
Isotope Labeling: Carbon-13 and nitrogen-15 isotopes are introduced into the guanosine nucleotide.
Triphosphate Formation: The labeled guanosine is then converted into its triphosphate form.
Lithium Salt Formation: The final step involves the formation of the dilithium salt of the labeled nucleotide.
Industrial Production Methods: : Industrial production of dGTP-13C10,15N5 (dilithium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for scientific research .
Chemical Reactions Analysis
Types of Reactions: : dGTP-13C10,15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: The guanosine nucleotide is highly susceptible to oxidative damage, forming products such as 8-oxo-dGTP.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: 8-oxo-dGTP
Substitution: Various substituted guanosine derivatives.
Scientific Research Applications
dGTP-13C10,15N5 (dilithium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in quantitative studies due to its stable isotope labeling.
Biology: Plays a crucial role in deoxyribonucleic acid synthesis and repair studies.
Medicine: Utilized in pharmacokinetic and metabolic profiling of drugs.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of dGTP-13C10,15N5 (dilithium) involves its incorporation into deoxyribonucleic acid during synthesis. The labeled isotopes allow for precise tracking and quantification of the nucleotide’s incorporation and subsequent metabolic processes . The molecular targets include deoxyribonucleic acid polymerases and other enzymes involved in deoxyribonucleic acid synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
dGTP (2’-Deoxyguanosine-5’-triphosphate): The non-labeled version of the compound.
dGTP-13C10 (dilithium): Labeled with carbon-13 only.
dGTP-15N5 (dilithium): Labeled with nitrogen-15 only.
Uniqueness: : dGTP-13C10,15N5 (dilithium) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and accuracy in quantitative studies compared to single-labeled compounds .
Properties
Molecular Formula |
C10H14Li2N5O13P3 |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5-,6-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
InChI Key |
JMSIWULFUCIEMD-OTATYQFJSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


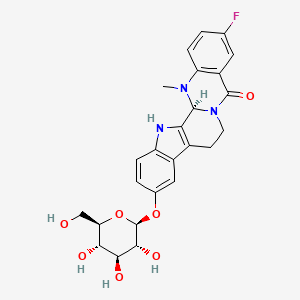
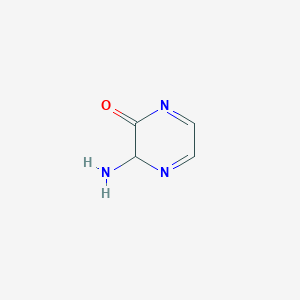
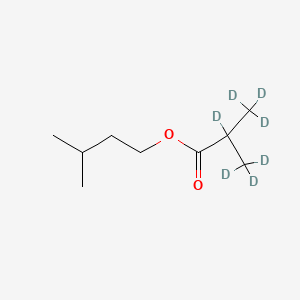
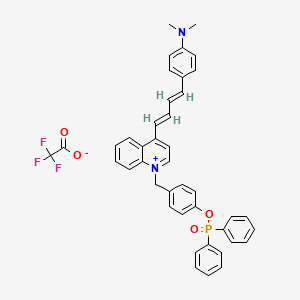
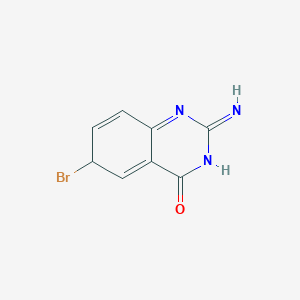


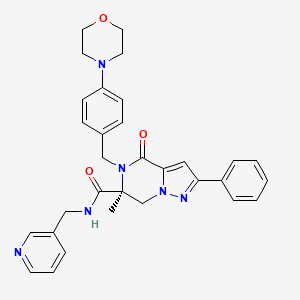
![Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12363989.png)
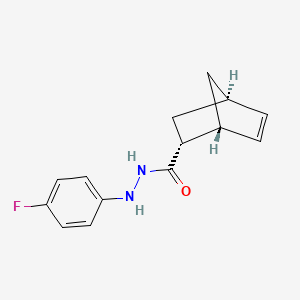
![1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine](/img/structure/B12364000.png)
![1-[4-(5,6-Dimethoxy-1,3-dihydroisoindol-2-yl)butyl]-4-(2-fluoroethoxy)indole](/img/structure/B12364015.png)
